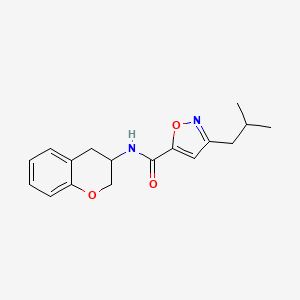
N-(3,4-dihydro-2H-chromen-3-yl)-3-isobutyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dihydro-2H-chromen-3-yl)-3-isobutyl-5-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a potent analgesic and has been studied extensively for its potential use in pain management.
Scientific Research Applications
Antimicrobial Applications
Chromene derivatives have been identified as potent antimicrobial agents. For instance, coumarin-thiazole derivatives exhibit significant biological activity and are utilized in pharmaceuticals. They impart antimicrobial properties when incorporated into polymers, showing effectiveness against various microorganisms (El‐Wahab et al., 2014). Similarly, microwave-assisted synthesis of chromene derivatives has led to compounds with notable antibacterial and antifungal activities (Raval et al., 2012).
Cytotoxic Activity
Ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus has shown that some compounds possess potent cytotoxic activity against human cells, suggesting potential applications in cancer research (Gomha & Khalil, 2012).
Chemical Synthesis
Chromene derivatives are integral in the development of diverse synthetic pathways. A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives showcases the utility of chromenes in creating biologically active compounds (Vodolazhenko et al., 2012). Another study highlights the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives, emphasizing the environmental benefits of such approaches (Chitreddy & Shanmugam, 2017).
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)7-13-9-16(22-19-13)17(20)18-14-8-12-5-3-4-6-15(12)21-10-14/h3-6,9,11,14H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPKNHIEODVMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
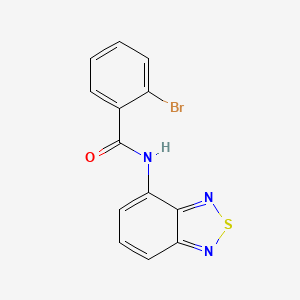
![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
![1-[(3-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5576049.png)
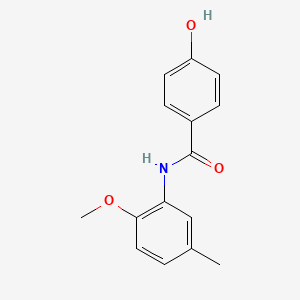

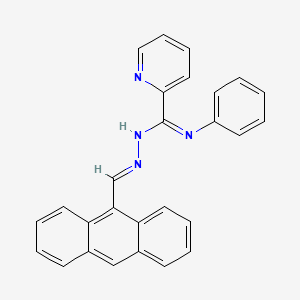
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)
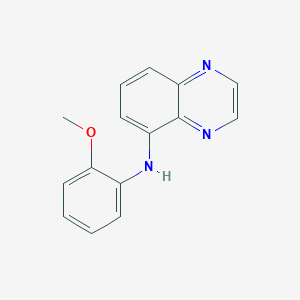
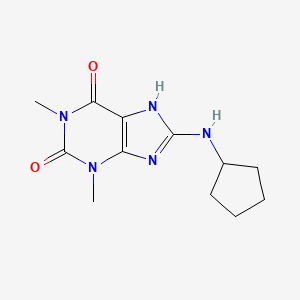

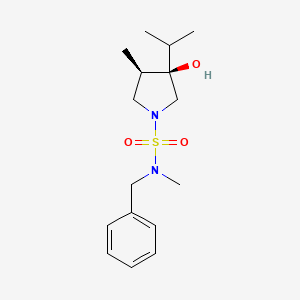
![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)
![1-acetyl-3-[(4-chlorophenyl)diazenyl]-1H-indole](/img/structure/B5576122.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5576141.png)
